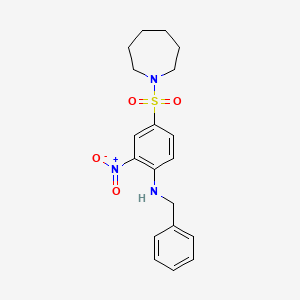

![molecular formula C12H12N2O4S2 B4956106 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)

4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, also known as HATU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis. HATU is a coupling reagent commonly used in peptide synthesis and has been found to be an efficient and versatile alternative to traditional coupling reagents such as DIC and HBTU.

Mechanism of Action

4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide works by activating carboxylic acids in the presence of amines, allowing for peptide bond formation. The activation of carboxylic acids occurs through the formation of an O-acylisourea intermediate, which then reacts with the amine to form the peptide bond.

Biochemical and Physiological Effects

As a chemical compound used in organic synthesis, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide does not have any known biochemical or physiological effects in living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is its high efficiency in peptide synthesis. It has been shown to have higher yields and fewer side reactions compared to traditional coupling reagents, allowing for faster and more efficient peptide synthesis. However, 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is also more expensive than traditional coupling reagents, which can be a limitation for some research labs.

List of

Future Directions

1. Investigation of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide's potential applications in other areas of organic synthesis beyond peptide synthesis.

2. Development of new coupling reagents that are more cost-effective than 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide.

3. Investigation of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide's potential applications in the pharmaceutical industry.

4. Optimization of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide synthesis methods to improve yield and reduce cost.

5. Investigation of the environmental impact of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide and other coupling reagents used in organic synthesis.

Synthesis Methods

The synthesis of 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide involves the reaction of 2-chloro-1-methylpyridinium iodide with N-methylthiocarbonyl-2-hydroxybenzenesulfonamide in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide in high purity.

Scientific Research Applications

4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been extensively studied for its applications in peptide synthesis. It has been found to be a highly efficient coupling reagent that can be used in a variety of peptide synthesis methods. 4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been shown to have higher yields and fewer side reactions compared to traditional coupling reagents, making it a popular choice in the field of organic synthesis.

properties

IUPAC Name |

4-[(2-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-8(7-19-11)20(17,18)14-9-4-2-3-5-10(9)15/h2-7,14-15H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSQNDVGYPPYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)

![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)

![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)

![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)

![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)

![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)

![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)